molecular formula C22H18N2O4 B1204467 (5S)-5-methyl-5-(4-phenoxyphenyl)-3-(phenylamino)-1,3-oxazolidine-2,4-dione CAS No. 132584-12-4

(5S)-5-methyl-5-(4-phenoxyphenyl)-3-(phenylamino)-1,3-oxazolidine-2,4-dione

Cat. No. B1204467
M. Wt: 374.4 g/mol
InChI Key: PCCSBWNGDMYFCW-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5S)-5-methyl-5-(4-phenoxyphenyl)-3-(phenylamino)-1,3-oxazolidine-2,4-dione, also known as 5-methyl-5-(4-phenoxyphenyl)-3-(phenylamino)-1,3-oxazolidine-2,4-dione, is a heterocyclic compound found in nature. It is a component of several natural products, including the essential oil of Citrus limon and the alkaloid haematoxylin. This compound has been studied for its biological activities, including its antioxidant and anti-inflammatory properties. In addition, its synthesis methods and mechanism of action have been investigated.

Scientific Research Applications

Agricultural Fungicide

Famoxadone, a derivative of (5S)-5-methyl-5-(4-phenoxyphenyl)-3-(phenylamino)-1,3-oxazolidine-2,4-dione, is a commercial agricultural fungicide introduced by DuPont. It's part of a novel class of oxazolidinone fungicides effective against pathogens in crops like grapes, cereals, tomatoes, and potatoes. The synthesis and structure-activity relationships leading to its discovery are explored in-depth (Sternberg et al., 2001).

Environmental Fate

The environmental fate of famoxadone, particularly in aquatic and soil environments, has been studied. It exhibits stability at pH 5 but rapidly hydrolyzes at pH 7 and 9. The compound undergoes hydrolytic and microbial degradation in soil, leading to multiple degradation products. The study also observed unique non-biological degradation reactions in soil (Jernberg & Lee, 1999).

Glucose Tolerance Improvement

A specific derivative, 5-(2-Chloro-6-methoxyphenyl)oxazolidine-2,4-dione, from the oxazolidinediones family, demonstrated improvements in glucose tolerance in fasted rats without causing hypoglycemia. The study provides insights into the structural activity relationships of this series (Schnur & Morville, 1986).

Dissipation in Vegetables

Research on the dissipation of famoxadone in vegetables like cucumbers, tomatoes, and courgettes under greenhouse conditions identified various metabolites. The study, using high-performance liquid chromatography, found the persistence of famoxadone to be low in these matrices (López-Ruiz et al., 2019).

Synthesis and Applications in Chemistry

Innovative methods for the synthesis of 1,3-oxazolidine-2,4-diones and their applications in preparing α-hydroxyamides have been explored. The studies offer versatile approaches to access various substituted oxazolidinediones and their transformation into other valuable chemical entities (Merino et al., 2010).

Grignard Reagents Addition

The stereoselective addition of Grignard reagents to 3,5-disubstituted-1,3-oxazolidine-2,4-diones has been documented, following Cram's rule. This process illustrates the potential of 1,3-oxazolidine-2,4-diones in organic synthesis and stereochemistry studies (Galliani et al., 2013).

properties

IUPAC Name

(5S)-3-anilino-5-methyl-5-(4-phenoxyphenyl)-1,3-oxazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4/c1-22(16-12-14-19(15-13-16)27-18-10-6-3-7-11-18)20(25)24(21(26)28-22)23-17-8-4-2-5-9-17/h2-15,23H,1H3/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCCSBWNGDMYFCW-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)O1)NC2=CC=CC=C2)C3=CC=C(C=C3)OC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(C(=O)N(C(=O)O1)NC2=CC=CC=C2)C3=CC=C(C=C3)OC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901153295
Record name (5S)-5-Methyl-5-(4-phenoxyphenyl)-3-(phenylamino)-2,4-oxazolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901153295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-famoxadone

CAS RN

132584-12-4
Record name (5S)-5-Methyl-5-(4-phenoxyphenyl)-3-(phenylamino)-2,4-oxazolidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132584-12-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-famoxadone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB07778
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (5S)-5-Methyl-5-(4-phenoxyphenyl)-3-(phenylamino)-2,4-oxazolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901153295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5S)-5-methyl-5-(4-phenoxyphenyl)-3-(phenylamino)-1,3-oxazolidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
(5S)-5-methyl-5-(4-phenoxyphenyl)-3-(phenylamino)-1,3-oxazolidine-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.